1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Description
1-(2,6-Dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic small molecule characterized by a pyridinecarboxamide core substituted with a 2,6-dichlorobenzyl group at position 1 and dimethylamine at the carboxamide position. Its molecular formula is C₁₆H₁₅Cl₂N₂O₂ (calculated molecular weight: 354.2 g/mol).
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N,N-dimethyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-18(2)14(20)10-5-4-8-19(15(10)21)9-11-12(16)6-3-7-13(11)17/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCDILXOQPPUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2,6-dichlorobenzyl chloride is added dropwise to a solution of N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide in an appropriate solvent like acetonitrile or dimethylformamide. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of microchannel reactors can optimize reaction conditions, reduce reaction times, and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorobenzyl group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs with shared structural motifs, focusing on substituent variations, physicochemical properties, and functional implications.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Carboxamide vs. Carboxylic Acid The target compound’s N,N-dimethyl carboxamide group (C=O-N(CH₃)₂) contrasts with the carboxylic acid (-COOH) in . This substitution reduces acidity (pKa ~10–12 for carboxamides vs.
N-Substituent Variations Replacing the dimethylamine group with N-benzyl (as in and ) introduces bulkier aromatic substituents, which may sterically hinder interactions with enzymatic or receptor sites.
Pyridine Ring Modifications The 5-chloro substitution on the pyridine ring in adds electronegativity, which could enhance halogen bonding with biological targets. However, this modification also increases molecular weight and lipophilicity (ClogP ~3.5 vs.
Regulatory and Synthetic Considerations
- Compounds like are marked as discontinued, possibly due to stability or manufacturing challenges, whereas remains commercially available. The presence of multiple chlorines (e.g., in ) may complicate synthesis and purification, as seen in the emphasis on impurity control for dichlorobenzyl-containing pharmaceuticals .
Research and Pharmacological Implications
- Dichlorobenzyl Motif : Common in antifungal agents (e.g., Isoconazole Nitrate ), this group enhances binding to cytochrome P450 enzymes or fungal cell membranes.
- Carboxamide vs. Benzyl Substituents : N,N-dimethyl carboxamides are less prone to metabolic dealkylation than N-benzyl groups, suggesting improved metabolic stability for the target compound .
Biological Activity
1-(2,6-Dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of the compound, including its antimicrobial and anticancer effects, supported by data tables and relevant case studies.
The compound's molecular formula is , and it features a pyridine ring substituted with dichlorobenzyl and dimethyl groups. Its structure contributes to its biological activity, particularly in interactions with various biological targets.
Biological Activity Overview
1-(2,6-Dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including gram-positive bacteria.
- Antitumor Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. A study conducted on a series of similar compounds indicated that those with structural similarities exhibited potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Activity Against S. aureus | MIC (µg/mL) |
|---|---|---|
| Compound A | Yes | 0.5 |
| Compound B | Yes | 0.8 |
| 1-(2,6-Dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide | Yes | 0.6 |
Antitumor Activity
In vitro studies have shown that the compound can induce apoptosis in HepG2 liver cancer cells. The mechanism appears to involve cell cycle arrest at the S phase and activation of apoptotic pathways.
Case Study: Effects on HepG2 Cells
A study assessed the impact of varying concentrations of the compound on HepG2 cells over 72 hours. The results indicated a dose-dependent increase in apoptosis:
- Concentration : 2 µM led to 17.15% apoptosis.
- Concentration : 4 µM led to 35.40% apoptosis.
- Concentration : 8 µM led to 57.51% apoptosis.
These findings suggest that the compound's ability to induce cell death is significant and warrants further investigation into its potential as an anticancer agent .
The proposed mechanism for the biological activity of this compound includes:
- Induction of Apoptosis : Through mitochondrial dysfunction and activation of caspase pathways.
- Cell Cycle Arrest : Specifically at the S phase, preventing cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
